molecular formula C27H25F6N3O2S B581815 N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide CAS No. 1253690-78-6

N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide

Cat. No.: B581815
CAS No.: 1253690-78-6
M. Wt: 569.566
InChI Key: LGRUZVCMVOXKSN-SEMUBUJISA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The IUPAC name N-[(8α,9S)-cinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide reflects its structural hierarchy:

  • Parent sulfonamide backbone : Derived from benzenesulfonamide, with substituents at the 3- and 5-positions.
  • Cinchonan core : A bicyclic quinuclidine-quinoline scaffold with defined stereochemistry at carbons 8 and 9.
  • Trifluoromethyl groups : Electron-withdrawing substituents at the 3- and 5-positions of the aromatic ring.

The stereochemical configuration (8α,9S) denotes the spatial arrangement of the cinchonan moiety, critical for enantioselectivity in catalysis. This configuration arises from the rigid bicyclic structure of cinchona alkaloids, where the quinuclidine nitrogen and quinoline ring adopt a fixed conformation.

X-ray Crystallographic Studies of Cinchona Alkaloid Sulfonamide Derivatives

X-ray crystallography has been pivotal in resolving the absolute configuration and intermolecular interactions of structurally related cinchona sulfonamides. For example:

  • Hydrogen-bonding networks : The sulfonamide group participates in hydrogen bonding with substrates or catalysts, as observed in cinchona-phosphinate complexes.
  • Chiral recognition : The quinuclidine nitrogen and hydroxyl groups form a chiral pocket for asymmetric catalysis, a feature validated in cinchona-urea derivatives.

While direct crystallographic data for this compound is limited, analogous studies of cinchona sulfonamides (e.g., N-[3,5-bis(trifluoromethyl)phenyl]-N'-(8,9S)-cinchonan-9-ylurea) reveal:

Property Observation Reference
S=O bond length ~1.43 Å (typical for sulfonamides)
Cinchona N–H bonding Forms intramolecular H-bonds with quinoline carbons
Trifluoromethyl orientation Perpendicular to aromatic ring for optimal electronic effects

Electronic Effects of Trifluoromethyl Substituents on Sulfonamide Reactivity

The 3,5-bis(trifluoromethyl) substituents exert profound electronic and steric effects:

  • Electron withdrawal : The CF₃ groups polarize the sulfonamide S=O bonds, enhancing their electrophilicity. This is critical for hydrogen bonding in catalysis.
  • Steric hindrance : The bulky CF₃ groups restrict rotation around the sulfonamide nitrogen, stabilizing the transition state in asymmetric reactions.

Properties

IUPAC Name

N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F6N3O2S/c1-2-16-15-36-10-8-17(16)11-24(36)25(22-7-9-34-23-6-4-3-5-21(22)23)35-39(37,38)20-13-18(26(28,29)30)12-19(14-20)27(31,32)33/h2-7,9,12-14,16-17,24-25,35H,1,8,10-11,15H2/t16-,17-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRUZVCMVOXKSN-SEMUBUJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NS(=O)(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NS(=O)(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F6N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide typically involves the reaction of cinchonidine or cinchonine derivatives with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired chemical purity and optical activity .

Chemical Reactions Analysis

Types of Reactions: N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, reduction may produce amines, and substitution reactions can result in various substituted sulfonamides .

Scientific Research Applications

N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide has a wide range of scientific research applications:

    Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide involves its ability to act as a chiral catalyst. The compound interacts with substrates through non-covalent interactions, such as hydrogen bonding and van der Waals forces, to induce asymmetry in the reaction products. The molecular targets and pathways involved include various enzymes and receptors that are crucial for the catalytic activity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea-Based Cinchona Derivatives

N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]urea
  • Molecular Formula : C₂₉H₂₈F₆N₄O₂
  • Molecular Weight : 578.54 g/mol
  • Key Features :
    • Urea linker instead of sulfonamide.
    • Additional methoxy group at the 6′ position of the cinchonan core.
    • Stereochemistry: 8α,9S configuration.
  • The methoxy group may modulate steric effects or solubility .
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-(9R)-Cinchonan-9-yl-urea
  • CAS : 945985-98-8
  • Molecular Formula : C₂₈H₂₆F₆N₄O
  • Molecular Weight : 548.5 g/mol
  • Key Features :
    • 9R stereochemistry (vs. 9S in the target compound).
    • Simpler structure lacking the methoxy group.
  • Implications : The reversed stereochemistry at the cinchonan core (9R) may lead to divergent enantioselectivity in chiral environments. Reduced molecular weight suggests lower steric hindrance .

Sulfonamide Derivatives

N-[(1R,2R)-2-[[[(8α,9S)-6′-Methoxycinchonan-9-yl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)-Benzenesulfonamide
  • CAS : 1296152-93-6
  • Molecular Features :
    • Extended structure with a thioxomethyl group and diphenylethyl substituent.
    • Retains the 3,5-bis(trifluoromethyl)benzenesulfonamide core.
  • Implications : The thioxomethyl group introduces sulfur-based interactions, while the diphenylethyl moiety increases hydrophobicity. This complexity may enhance binding affinity but reduce solubility .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Stereochemistry Key Features
N-[(8α,9S)-Cinchonan-9-yl]-3,5-bis(trifluoromethyl)-Benzenesulfonamide (Target) Not specified ~600 (estimated) Sulfonamide, Trifluoromethyl 8α,9S Chiral sulfonamide with electron-deficient aryl group
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]urea C₂₉H₂₈F₆N₄O₂ 578.54 Urea, Methoxy 8α,9S Enhanced H-bonding, steric modulation
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-(9R)-Cinchonan-9-yl-urea C₂₈H₂₆F₆N₄O 548.5 Urea 9R Simplified structure, reversed chirality
N-[(1R,2R)-2-...-Benzenesulfonamide (Complex analog) Not specified >600 (estimated) Sulfonamide, Thioxomethyl 8α,9S High hydrophobicity, sulfur interactions

Key Findings and Implications

Functional Group Impact: Sulfonamide derivatives (target and complex analog) exhibit stronger acidity compared to urea analogs, influencing their reactivity in catalytic systems. Urea-based compounds prioritize hydrogen-bond donor/acceptor roles, beneficial for substrate recognition .

Stereochemical Sensitivity :

  • The 9S vs. 9R configuration in cinchonan derivatives drastically alters enantioselectivity. For example, 9S may favor binding to L-shaped chiral pockets, while 9R could suit mirrored environments .

Fluorination Effects :

  • The 3,5-bis(trifluoromethyl) group enhances metabolic stability and lipophilicity across all analogs, making them suitable for hydrophobic interfaces .

Structural Complexity Trade-offs :

  • The complex analog (CAS 1296152-93-6) shows how added substituents improve binding but may compromise solubility, necessitating formulation adjustments .

Biological Activity

N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. Its unique structure and properties make it a valuable tool for studying biological activity and enzyme interactions.

Chemical Structure and Properties

The compound's chemical formula is C28H26F6N4SC_{28}H_{26}F_6N_4S, with a molecular weight of 564.59 g/mol. It features a chiral center derived from the cinchonan structure, which contributes to its optical activity, making it useful in asymmetric synthesis.

Key Properties:

  • CAS Number: 1253690-78-6
  • Purity: Typically ≥ 95%
  • IUPAC Name: N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonaMide

This compound acts primarily as a chiral catalyst in various organic reactions. Its mechanism involves non-covalent interactions with substrates, facilitating asymmetric synthesis. The presence of trifluoromethyl groups enhances its lipophilicity and potential biological activity.

Enzyme Inhibition Studies

Recent studies have demonstrated the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play critical roles in neurotransmission. In vitro assays have shown varying degrees of inhibition:

CompoundAChE IC50 (μmol/L)BuChE IC50 (μmol/L)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8alpha,9S)-cinchonan-9-ylthiourea18.2 - 196.69.2 - 196.2
Rivastigmine (control)< 10< 10

These results indicate that certain derivatives of the compound exhibit comparable or superior inhibitory effects relative to established drugs like rivastigmine .

Anti-Cancer Potential

Preliminary investigations into the anti-cancer properties of derivatives such as 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-cinchonan-9-yl]amino]-3-cyclobutene-1,2-dione suggest significant biological activity against cancer cell lines. The compound's fluorinated groups enhance metabolic stability and bioavailability, making it a promising candidate for further development in cancer therapeutics.

Case Studies

  • Inhibition of Cholinesterases : A study assessed the inhibition potency of several derivatives against AChE and BuChE using spectrophotometric methods. The findings revealed that modifications to the phenyl ring significantly influenced enzyme selectivity and potency .
  • Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that certain analogs induced apoptosis and inhibited cell proliferation through interaction with key signaling pathways involved in tumor growth.

Applications in Research

This compound has applications beyond enzyme inhibition:

Asymmetric Synthesis : It serves as a chiral catalyst in numerous reactions including:

  • Enantioselective Michael additions
  • Asymmetric Mannich reactions
  • Synthesis of β-amino acids

Medicinal Chemistry : The compound is utilized in developing pharmaceutical intermediates and active pharmaceutical ingredients due to its ability to produce enantiomerically pure compounds crucial for drug efficacy .

Q & A

Q. Analytical Validation

  • NMR Spectroscopy : 19F NMR is critical for verifying trifluoromethyl group integrity (δ −60 to −65 ppm for CF3). 1H NMR confirms the stereochemistry of the cinchonan moiety (e.g., quinuclidine protons at δ 3.0–4.5 ppm) .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (methanol/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) validates purity (>95%) and molecular weight .

What are the challenges in achieving high enantiomeric purity, and how can they be addressed methodologically?

Advanced Research Focus
The cinchonan core’s stereochemical integrity (8α,9S configuration) is prone to epimerization under acidic or high-temperature conditions.

Q. Mitigation Strategies

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers. notes that related cinchonan-urea derivatives achieve >99% diastereomeric excess (d.e.) via similar methods .
  • Low-Temperature Synthesis : Conduct reactions at ≤0°C to minimize racemization.

How do trifluoromethyl groups influence solubility and reactivity in catalytic or supramolecular applications?

Advanced Research Focus
The 3,5-bis(trifluoromethyl)benzenesulfonamide moiety enhances hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability. For catalytic applications (e.g., asymmetric catalysis), the electron-withdrawing CF3 groups polarize the sulfonamide’s S=O bonds, enhancing hydrogen-bonding interactions with substrates.

Q. Methodological Insight

  • Solubility Optimization : Use DMSO or DMF as co-solvents (see for solubility protocols in related sulfonamides) .
  • Reactivity Profiling : Titration calorimetry (ITC) quantifies binding affinity to chiral substrates (e.g., amino acids) .

What spectroscopic techniques are critical for characterizing this compound, and what are common pitfalls?

Q. Basic Research Focus

  • 19F NMR : Essential for verifying CF3 group integrity. Use certified reference materials (CRMs) like 3,5-bis(trifluoromethyl)benzoic acid (CRM4601-b in ) for calibration .
  • X-ray Crystallography : Resolves absolute configuration but requires high-purity single crystals (grown via slow evaporation in ethyl acetate/hexane).

Q. Pitfalls

  • Solvent Artifacts : Residual protons in deuterated solvents (e.g., CDCl3) may obscure 1H NMR signals.
  • Fluorine Coupling : Splitting patterns in 19F NMR due to neighboring CF3 groups require careful assignment .

How can researchers resolve contradictory data in stability studies under varying pH and temperature?

Advanced Research Focus
Stability discrepancies often arise from:

  • pH-Dependent Degradation : The sulfonamide bond hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions.
  • Thermal Decomposition : Above 60°C, the cinchonan moiety may undergo retro-aldol fragmentation.

Q. Methodology

  • Forced Degradation Studies : Use accelerated stability protocols (40°C/75% RH for 4 weeks) with HPLC monitoring (’s SPE-HPLC method) .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (2–8°C, per ) .

What role does the cinchonan moiety play in supramolecular interactions, and how can this be probed?

Advanced Research Focus
The cinchonan scaffold enables chiral discrimination via hydrogen bonding (quinoline N) and π-π stacking.

Q. Experimental Approaches

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized chiral templates (e.g., BSA-configured amino acids).
  • Molecular Dynamics Simulations : Model interactions with substrates like β-lactams or NSAIDs (based on ’s urea derivative studies) .

What are the best practices for handling and storing this compound to ensure long-term stability?

Q. Basic Research Focus

  • Storage : Aliquot in amber vials under argon at −80°C (stable for 6 months) or −20°C (1 month). Avoid freeze-thaw cycles () .
  • Handling : Use silanized glassware (’s 5% DMDCS protocol) to prevent adsorption losses .

How can researchers optimize solid-phase extraction (SPE) protocols for this compound in complex matrices?

Q. Methodological Focus

  • SPE Sorbent Selection : Oasis HLB cartridges (60 mg, 3 cc) pre-conditioned with methanol/water () achieve >90% recovery .
  • Elution Optimization : Use 2 mL methanol with 0.1% NH4OH to maximize sulfonamide recovery.

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